Ferulic acid
Ferulic acid
4-O-beta-D-glucosyl-trans-ferulic acid is a methoxyycinnamic acid that is ferulic acid in which the phenolic hydroxy group at position 4 has been converted into its beta-D-glucoside. It has a role as a plant metabolite. It is a beta-D-glucoside, a monomethoxybenzene, a monosaccharide derivative and a methoxycinnamic acid. It is functionally related to a ferulic acid. It is a conjugate acid of a 4-O-beta-D-glucosyl-trans-ferulate.
(E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside is a natural product found in Camellia sinensis, Solanum tuberosum, and other organisms with data available.
(E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside is a natural product found in Camellia sinensis, Solanum tuberosum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
537-98-4
VCID:
VC21123188
InChI:
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1
SMILES:
COC1=C(C=CC(=C1)C=CC(=O)O)O
Molecular Formula:
C16H20O9
Molecular Weight:
356.32 g/mol
Ferulic acid
CAS No.: 537-98-4
Cat. No.: VC21123188
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-O-beta-D-glucosyl-trans-ferulic acid is a methoxyycinnamic acid that is ferulic acid in which the phenolic hydroxy group at position 4 has been converted into its beta-D-glucoside. It has a role as a plant metabolite. It is a beta-D-glucoside, a monomethoxybenzene, a monosaccharide derivative and a methoxycinnamic acid. It is functionally related to a ferulic acid. It is a conjugate acid of a 4-O-beta-D-glucosyl-trans-ferulate. (E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside is a natural product found in Camellia sinensis, Solanum tuberosum, and other organisms with data available. |
|---|---|
| CAS No. | 537-98-4 |
| Molecular Formula | C16H20O9 |
| Molecular Weight | 356.32 g/mol |
| IUPAC Name | (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 |
| Standard InChI Key | IEMIRSXOYFWPFD-BJGSYIFTSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
| Appearance | Powder |
| Melting Point | 168 - 171 °C |
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